molecular formula C15H16N2O2 B253026 4-propoxy-N-(3-pyridinyl)benzamide

4-propoxy-N-(3-pyridinyl)benzamide

Cat. No.: B253026
M. Wt: 256.3 g/mol
InChI Key: HYGQZYIDZIFNKZ-UHFFFAOYSA-N
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Description

4-propoxy-N-(3-pyridinyl)benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a pyridine ring attached to a benzamide moiety through a propoxy linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propoxy-N-(3-pyridinyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-propoxy-N-(3-pyridinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

4-propoxy-N-(3-pyridinyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-propoxy-N-(3-pyridinyl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-propoxy-N-(3-pyridinyl)benzamide is unique due to its specific propoxy linker, which can influence its biological activity and chemical reactivity. This structural feature can lead to distinct interactions with molecular targets compared to other similar compounds .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

4-propoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C15H16N2O2/c1-2-10-19-14-7-5-12(6-8-14)15(18)17-13-4-3-9-16-11-13/h3-9,11H,2,10H2,1H3,(H,17,18)

InChI Key

HYGQZYIDZIFNKZ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2

solubility

36 [ug/mL]

Origin of Product

United States

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